(5-Methyl-3-pyrrolyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
(5-methyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C6H10N2/c1-5-2-6(3-7)4-8-5/h2,4,8H,3,7H2,1H3 |
InChI Key |
DMKWYIVNVXNWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1)CN |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of (5-Methyl-3-pyrrolyl)methanamine for medicinal chemistry
[1]
Executive Summary
(5-Methyl-3-pyrrolyl)methanamine is a deceptive scaffold.[1] To the novice, it appears as a simple heteroaromatic amine.[1] To the medicinal chemist, it represents a privileged fragment —a bifunctional molecular hinge capable of engaging disparate binding pockets while modulating physicochemical properties like solubility and lipophilicity.
This guide moves beyond basic structural identification. We analyze the electronic "push-pull" dynamics between the electron-rich pyrrole ring and the basic primary amine, define the stability protocols required to prevent oxidative polymerization, and map its utility in high-value targets like P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.
Structural Architecture & Electronic Character[1]
The molecule consists of a 5-methylpyrrole core substituted at the 3-position with a methanamine (aminomethyl) group. Understanding the electronic crosstalk between these moieties is critical for predicting reactivity and binding.
The "Electron Pump" Effect
Pyrrole is π-excessive.[1] The nitrogen lone pair participates in the aromatic sextet, creating a ring system that is electron-rich and prone to electrophilic attack.[2]
-
Impact on Side Chain: The electron density from the pyrrole ring is inductively donated to the C3-position and subsequently to the exocyclic methylene group. This makes the primary amine slightly more basic than its benzylic counterpart (benzylamine).[1]
-
Impact on Stability: The 5-methyl group blocks one of the reactive
-positions, offering a degree of steric and electronic protection against oxidative degradation compared to unsubstituted pyrrole. However, the remaining -position (C2) remains a "hotspot" for polymerization.[1]
Physicochemical Datasheet
| Property | Value / Range | Context & Implications |
| Molecular Formula | Low MW fragment (110.16 g/mol ) ideal for FBDD.[1] | |
| pKa (Primary Amine) | 9.6 – 10.1 (Est.) | Highly basic.[1] Exists as a cation ( |
| pKa (Pyrrole NH) | ~16.5 – 17.5 | Very weak acid.[1] Will not deprotonate under physiological conditions.[1] |
| LogP (Neutral) | 0.6 – 0.9 | Moderate lipophilicity.[1] Good membrane permeability potential.[1] |
| LogD (pH 7.4) | -1.5 to -1.0 | Highly soluble in aqueous media due to ionization.[1] |
| PSA (Polar Surface Area) | ~42 Ų | Excellent range for CNS and oral bioavailability.[1] |
| H-Bond Donors | 3 (2 from | High capacity for directional binding interactions.[1] |
Acid-Base Profiling & Solubility[1]
The solubility profile of (5-Methyl-3-pyrrolyl)methanamine is a binary switch controlled by pH.[1]
The Solubility Switch
-
pH < 8.0 (Bio-relevant): The primary amine is protonated.[1] The molecule behaves as a hydrophilic cation, exhibiting high aqueous solubility (>10 mg/mL).[1] This is advantageous for formulation but requires care in lipophilic extraction during workup.[1]
-
pH > 10.0 (Workup): The amine deprotonates.[1] The neutral species is moderately lipophilic and extracts readily into organic solvents (DCM, EtOAc).[1]
Salt Selection Strategy
The free base is an oil or low-melting solid prone to oxidation. For drug development, conversion to a crystalline salt is mandatory.[1]
Stability & Handling Protocols
The Core Risk: Pyrroles are sensitive to air (oxidation) and acid (polymerization).[1] The "pinking" or "browning" of the material indicates the formation of polypyrrole-like oligomers.
Protocol: The "Inert-Cold" Standard
-
Storage: Store strictly at -20°C under Argon or Nitrogen atmosphere.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of the free base.[1] Use anhydrous aprotic solvents (DMSO, DMF) if stock solutions are necessary.[1]
-
Antioxidants: In formulation, the addition of 0.1% sodium metabisulfite or ascorbic acid can mitigate oxidative degradation.[1]
Caption: Stability failure modes and the stabilization strategy via salt formation.
Synthetic Pathways[3][4]
Synthesizing this scaffold requires bypassing the high reactivity of the pyrrole ring. Direct alkylation of pyrrole is uncontrolled.[1] We rely on Reductive Amination or Nitrile Reduction strategies.[1][3]
Route A: The Nitrile Reduction (High Purity)
This is the industry-standard approach for medicinal chemistry, minimizing side reactions.
-
Precursor: 5-Methyl-1H-pyrrole-3-carbonitrile.[1]
-
Reduction: Hydrogenation (Raney Ni or Pd/C) or Hydride reduction (
).[1] -
Outcome: Clean conversion to the primary amine without over-alkylation.[1]
Route B: Vilsmeier-Haack / Reductive Amination (Scale-Up)
Useful when the aldehyde precursor is available.[1]
-
Formylation: Reaction of 2-methylpyrrole with
/DMF. -
Reductive Amination: Condensation with
or benzylamine sources, followed by reduction ( ).[1]
Caption: Two distinct synthetic routes: Nitrile Reduction (preferred for purity) vs. Reductive Amination.
Medicinal Chemistry Applications
Pharmacophore Utility
The (5-Methyl-3-pyrrolyl)methanamine scaffold acts as a bioisostere for:
-
Benzylamine: Reduces lipophilicity (LogP) and introduces a hydrogen bond donor (pyrrole NH).[1]
-
Aminomethyl-thiophene: Improves metabolic stability (pyrroles are generally less prone to S-oxidation than thiophenes).[1]
Target Classes
-
P-CABs (Gastric Acid Secretion):
-
Kinase Inhibitors:
-
The pyrrole NH and the exocyclic amine can form a bidentate H-bond network with the kinase hinge region (e.g., ATP binding site).
-
References
-
Otsuka, H., et al. (2012).[1] Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).[1] Journal of Medicinal Chemistry.[1]
-
BenchChem. (2025).[1] Technical Guide to the Synthesis of Pyrrolyl-methanamines.
-
PubChem. (2025).[1] Compound Summary: 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine.[1][5][6][1]
-
Chemistry LibreTexts. (2025).[1] Heterocyclic Amines: Basicity and Reactivity of Pyrrole.
-
ChemicalBook. (2025).[1] Product Profile: 1H-Pyrrole-3-methanamine derivatives.[1][5][6]
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A Technical Guide to Pharmacophore Modeling: A Case Study with (5-Methyl-3-pyrrolyl)methanamine Derivatives
This guide provides a comprehensive walkthrough of pharmacophore modeling, a cornerstone of modern computer-aided drug design (CADD). We will explore both ligand-based and structure-based approaches, using the versatile (5-Methyl-3-pyrrolyl)methanamine scaffold as a practical example. This class of compounds, featuring the privileged pyrrole structure, has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage pharmacophore modeling for hit identification and lead optimization.
The Essence of Pharmacophore Modeling in Drug Discovery
At its core, a pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[3] Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of these features in a molecule or a series of molecules.[4] This approach is instrumental in understanding drug-target interactions, guiding virtual screening of large compound libraries, and facilitating the design of novel therapeutic agents with improved potency and selectivity.[5][6]
The pyrrole nucleus and its derivatives are of particular interest as they form the basic skeleton for many natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][7] The (5-Methyl-3-pyrrolyl)methanamine scaffold, with its potential for diverse substitutions, presents an excellent candidate for exploring the nuances of pharmacophore modeling.
Foundational Approaches: Ligand-Based vs. Structure-Based Modeling
Pharmacophore modeling can be broadly categorized into two main strategies: ligand-based and structure-based. The choice between these approaches is primarily dictated by the availability of structural information for the biological target.[8][9]
-
Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the three-dimensional structure of the target protein is unknown.[6] It relies on a set of known active ligands to deduce the common chemical features responsible for their biological activity.[5][10]
-
Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy, is available, SBPM can be utilized.[4][5] This approach analyzes the binding site to identify key interaction points and generate a pharmacophore model based on the complementary features of the receptor.[11]
Ligand-Based Pharmacophore Modeling Workflow: A (5-Methyl-3-pyrrolyl)methanamine Case Study
Let's consider a hypothetical scenario where a series of (5-Methyl-3-pyrrolyl)methanamine derivatives have been synthesized and show inhibitory activity against a novel kinase. The 3D structure of this kinase is not yet available.
Workflow Overview
The ligand-based pharmacophore modeling process involves several key stages, from data preparation to model validation and subsequent use in virtual screening.
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Detailed Experimental Protocol
Protocol 1: Ligand-Based Pharmacophore Model Generation
-
Training and Test Set Preparation:
-
Compile a dataset of (5-Methyl-3-pyrrolyl)methanamine derivatives with known biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).[12][13] The training set is used to build the model, while the test set is used for validation.[14]
-
Ensure the training set includes structurally diverse and highly active compounds to generate a robust model.[15] A set of known inactive compounds should also be included to enhance the model's ability to discriminate between active and inactive molecules.[12]
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set.[5] This step is crucial as it aims to identify the bioactive conformation, which is the specific 3D structure a ligand adopts when it binds to its target.[16] Techniques like systematic search or molecular dynamics simulations can be employed.[5]
-
-
Molecular Alignment and Feature Identification:
-
Superimpose the conformations of the active molecules to identify common chemical features and their spatial arrangement.[5]
-
Pharmacophoric features typically include:
-
-
Pharmacophore Model Generation:
-
Based on the alignment, generate several pharmacophore hypotheses. Each hypothesis represents a different combination of pharmacophoric features.
-
Software such as Discovery Studio, LigandScout, or MOE can be used for this purpose.[6][8]
-
The best hypothesis is typically selected based on a scoring function that considers how well it maps the active compounds in the training set.
-
Data Presentation: Hypothetical Pharmacophore Model
Table 1: Generated Pharmacophore Hypotheses for (5-Methyl-3-pyrrolyl)methanamine Derivatives
| Hypothesis ID | Features | Score |
| Hypo-1 | 1 HBD, 1 HBA, 1 HY, 1 AR | 95.6 |
| Hypo-2 | 1 HBD, 2 HBA, 1 HY | 88.2 |
| Hypo-3 | 2 HBD, 1 HBA, 1 HY, 1 AR | 85.7 |
Based on the scoring, Hypo-1 would be selected for further validation.
Structure-Based Pharmacophore Modeling Workflow: Unveiling the Binding Site
Now, let's assume the 3D structure of our target kinase, in complex with a (5-Methyl-3-pyrrolyl)methanamine derivative, has been elucidated.
Workflow Overview
The structure-based approach directly leverages the structural information of the target's binding pocket to define the pharmacophore.
Caption: Structure-Based Pharmacophore Modeling Workflow.
Detailed Experimental Protocol
Protocol 2: Structure-Based Pharmacophore Model Generation
-
Preparation of the Protein-Ligand Complex:
-
Obtain the 3D structure of the protein-ligand complex (e.g., from the Protein Data Bank or through homology modeling).
-
Prepare the complex by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Binding Site Analysis and Feature Generation:
-
Identify the active site of the protein and analyze the key interactions between the ligand and the surrounding amino acid residues.[11]
-
Generate a pharmacophore model based on these interactions. For instance, a hydrogen bond between the ligand's methanamine group and a glutamic acid residue in the binding site would be translated into a hydrogen bond donor feature in the pharmacophore.
-
-
Model Refinement:
-
The initial pharmacophore can be refined by adding excluded volumes to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.
-
The Pillar of Trustworthiness: Pharmacophore Model Validation
A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step.[17]
Validation Methodologies
Protocol 3: Pharmacophore Model Validation
-
Test Set Validation:
-
Screen the pre-defined test set of compounds (with known activities) against the generated pharmacophore model.
-
A good model should correctly identify the active compounds in the test set and assign them high scores, while giving low scores to inactive compounds.[18]
-
-
Decoy Set Screening:
-
Create a decoy set, which is a large collection of molecules with similar physicochemical properties to the active compounds but are structurally distinct and presumed to be inactive.
-
Screen the decoy set along with the known active compounds.
-
The model's performance can be evaluated using metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.[19] A high EF indicates that the model is effective at prioritizing active compounds over decoys.
-
Application in Drug Discovery: Virtual Screening
Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases (e.g., ZINC, Maybridge) to identify novel compounds that match the pharmacophoric features.[19][20] These "hits" can then be acquired or synthesized for biological testing, significantly accelerating the discovery of new lead compounds.[6]
Conclusion: A Powerful Tool for Rational Drug Design
Pharmacophore modeling, encompassing both ligand- and structure-based approaches, is an indispensable tool in modern drug discovery.[21] By providing a simplified yet powerful representation of molecular interactions, it enables medicinal chemists to make more informed decisions in the design and optimization of novel therapeutics. The application of these principles to promising scaffolds like (5-Methyl-3-pyrrolyl)methanamine derivatives holds great potential for the discovery of next-generation drugs. As computational methods continue to evolve, particularly with the integration of artificial intelligence and machine learning, the predictive power and utility of pharmacophore modeling are set to expand even further.[8][21]
References
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- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Future Medicinal Chemistry.
- Structure-based Pharmacophore Modeling. Protheragen.
- Pharmacophore. Wikipedia.
- Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate.
- Ligand based Pharmacophore Modeling Service. Creative Biolabs.
- Pharmacophore modeling. (2025, August 15). Fiveable.
- 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.
- Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog.
- Pharmacophore modeling and its applications. (2022, August 16). ResearchGate.
- Pharmacophores. (2025, August 15). Fiveable.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). LinkedIn.
- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018, November 27). PMC.
- A common feature-based 3D-pharmacophore model generation and virtual screening: identification of potential PfDHFR inhibitors. (2009, December 8). Taylor & Francis Online.
- Pharmacophore modeling. Slideshare.
- Pharmacophore modeling in drug design. (2025, February 6). PubMed.
- Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro.
- Pharmacophore Modelling in Drug Discovery and Development. SlideShare.
- Is it the pharmacophore generated that needs to be validated?. (2015, April 17). ResearchGate.
- Creating a pharmacophore from a single protein-ligand complex. InteLigand.
- How to do validation of ligand-based pharmacophore model in Ligandscout?. (2021, October 5). ResearchGate.
- Pharmacophore Construction Using Discovery Studio. CD ComputaBio.
- How To Create And Use A Pharmacophore In MOE. (2023, January 28). YouTube.
- Steps of the generation of the structure-based pharmacophore model and the hybrid virtual screening approach. (n.d.). ResearchGate.
- Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). MDPI.
- Pharmacophore modeling using Discovery Studio. CUTM Courseware.
- Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. Organic & Biomolecular Chemistry.
- Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. Google Patents.
- The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC.
- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024, September 17). IJCMR.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017, December 20). Allied Academies.
- Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. (2018, August 28). PubMed.
- Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a potent SARS-CoV-2 papain-like protease inhibitor from marine natural products. (2022, October 12). Arabian Journal of Chemistry.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021, November 25). MDPI.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022, August 9). PMC.
- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018, November 27). MDPI.
- Synthesis of pyrroles. Organic Chemistry Portal.
- Elevating pyrrole derivative synthesis: a three-component revolution. (2024, May 21). PubMed.
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Thermodynamic stability of (5-Methyl-3-pyrrolyl)methanamine free base vs salt forms
This guide provides a rigorous technical analysis of the thermodynamic stability of (5-Methyl-3-pyrrolyl)methanamine , focusing on the critical distinctions between its free base and salt forms. It is designed for researchers requiring actionable protocols and mechanistic insights for drug substance characterization.
Free Base vs. Salt Forms: A Mechanistic & Experimental Guide
Executive Summary
For the structural motif (5-Methyl-3-pyrrolyl)methanamine , the salt form (specifically the hydrochloride or fumarate) is the thermodynamically preferred state for isolation, purification, and long-term storage.
The free base exists as an electron-rich, high-energy species prone to oxidative oligomerization and hygroscopic destabilization . Conversely, the salt form confers stability through two primary mechanisms:
-
Electronic Deactivation: Protonation of the exocyclic amine withdraws electron density from the pyrrole ring via the inductive effect (
), raising the oxidation potential. -
Lattice Stabilization: High lattice energy (
) of the ionic crystal prevents the translational mobility required for intermolecular polymerization.
Mechanistic Analysis of Instability
To control degradation, one must understand the specific reactivity of the 3-aminomethyl-5-methylpyrrole scaffold.
The Pyrrole Paradox (Electron Richness vs. Stability)
The pyrrole ring is
-
C5 Position: Blocked by the methyl group (stabilizing).
-
C2 Position: Unsubstituted and highly reactive toward electrophiles and radical coupling.
Degradation Pathways
The free base degrades via two distinct, often synergistic, pathways:
-
Pathway A: Oxidative Polymerization (The "Red Tar" Effect) In the presence of atmospheric oxygen, the electron-rich pyrrole undergoes single-electron transfer (SET) to form a radical cation. This radical couples at the C2 position of a neighboring molecule, leading to polypyrrole-like chains (dark insoluble tars).
-
Pathway B: Carbamic Acid Formation The primary amine (
) is a nucleophile. Upon exposure to atmospheric and moisture, it reversibly forms a carbamic acid/carbamate species, disrupting stoichiometry and promoting hygroscopicity.
The Stabilization Mechanism of the Salt
Protonation of the amine (
-
Inductive Withdrawal: The cationic ammonium group exerts a strong electron-withdrawing inductive effect through the methylene bridge. This lowers the HOMO energy of the pyrrole ring, making it significantly less susceptible to oxidative SET.
-
Kinetic Barrier: The electrostatic repulsion between cationic molecules in the crystal lattice inhibits the close-contact stacking required for polymerization.
Visualization: Degradation vs. Stabilization
The following diagram illustrates the divergent fates of the free base and salt forms under standard environmental stress.
Caption: Comparative degradation pathways. The free base follows a high-energy oxidative pathway to polymerization, while the salt form is kinetically and thermodynamically trapped in a stable state.
Experimental Protocols (Self-Validating Systems)
The following protocols allow you to empirically verify the stability advantage of the salt form.
Protocol 1: Comparative Forced Degradation (Stress Testing)
Objective: Quantify the degradation rate of Free Base vs. HCl Salt under oxidative stress.
Materials:
-
Compound (Free Base & HCl Salt)[1]
-
30% Hydrogen Peroxide (
) -
HPLC-UV/MS system (C18 column, 0.1% Formic Acid/MeCN gradient)
Methodology:
-
Preparation: Dissolve 10 mg of Free Base and 10 mg of Salt separately in 10 mL of MeCN:Water (50:50).
-
Stress Induction: Add 100
L of 30% to a 1 mL aliquot of each sample. -
Incubation: Store at 40°C in the dark.
-
Sampling: Inject 5
L into HPLC at , , and . -
Validation:
-
Success Criterion: The Salt form should show
parent peak area retention at 24h. The Free Base will likely show new peaks at RRT (Relative Retention Time) > 1.2 (dimers) and baseline rise (oligomers).
-
Protocol 2: Hygroscopicity Assessment (DVS)
Objective: Determine the critical relative humidity (RH) for phase changes.
Methodology:
-
Load 5-10 mg of the crystalline salt into a Dynamic Vapor Sorption (DVS) pan.
-
Cycle RH from 0%
90% 0% in 10% steps (equilibrium criterion: ). -
Interpretation:
-
Non-Hygroscopic:
mass gain at 80% RH. -
Deliquescent: Exponential mass gain (usually observed in free bases or weak acid salts like acetates).
-
Note: If the HCl salt is hygroscopic, screen for less soluble counter-ions (e.g., Fumarate, Tosylate).
-
Thermodynamic Data Summary (Representative)
The table below summarizes the typical physicochemical divergence between alkylpyrrole free bases and their corresponding salts.
| Property | Free Base (Predicted) | HCl Salt (Predicted) | Implication |
| Physical State | Viscous Oil / Low | Crystalline Solid | Salt allows for easier handling and weighing. |
| Melting Point | High | ||
| pKa (Amine) | N/A (Already protonated) | Salt is pH-neutral in solid state. | |
| Oxidation Potential | Low (High Risk) | High (Passivated) | Free base requires inert atmosphere ( |
| Solubility (Water) | Moderate/Low | High | Salt is preferred for aqueous formulation. |
Salt Selection Workflow
Not all salts are equal. While HCl is standard, strong acids can sometimes promote ring degradation if in large excess. Use this decision tree to select the optimal form.
Caption: Strategic workflow for identifying the optimal thermodynamic form. Crystallinity and low hygroscopicity are the primary gates.
References
-
Pyrrole Reactivity & Chemistry
-
Stability of Aminomethyl Pyrroles
-
Polypyrrole and Salt Interactions
-
Title: Polypyrrole salts and bases: superior conductivity of nanotubes and their stability towards the loss of conductivity by deprotonation.[5]
- Source: RSC Advances.
-
URL:[Link]
- Relevance: Highlights the reversible protonation/deprotonation chemistry of pyrrole systems and the stability differences between base and salt forms (albeit in a polymer context, the chemical principles apply).
-
-
General Stability of Pharmaceutical Salts
-
Title: Understanding the Stability of Salts and Cocrystals in a Drug Product Environment.[6]
- Source: University of Minnesota Digital Conservancy.
- Relevance: Provides the theoretical framework for why crystalline salts (high lattice energy) offer superior chemical stability compared to amorphous or liquid free bases.
-
Sources
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- 6. conservancy.umn.edu [conservancy.umn.edu]
Electronic Properties and pKa Values of the Amine Group in (5-Methyl-3-pyrrolyl)methanamine
Executive Summary
(5-Methyl-3-pyrrolyl)methanamine represents a specialized scaffold in medicinal chemistry, combining the electron-rich aromaticity of a pyrrole ring with the reactivity of a primary aliphatic amine. Understanding its ionization behavior is critical for optimizing pharmacokinetics, specifically solubility and membrane permeability.[1]
This guide provides a definitive analysis of the electronic structure and acid-base properties of (5-Methyl-3-pyrrolyl)methanamine.[1] Based on comparative structural analysis and electronic theory, the exocyclic amine is the primary basic center with an estimated pKa of 9.4 – 9.8 , rendering it predominantly protonated at physiological pH (7.4). The pyrrole ring nitrogen remains non-basic (pKa < -3.[1]0) but weakly acidic (pKa ~17.5).
Chemical Structure & Electronic Landscape[1]
To predict the reactivity and pKa accurately, we must deconstruct the molecule into its interacting electronic components: the pyrrole core, the methyl substituent, and the exocyclic methanamine arm.
The Pyrrole Core (π-Excessive System)
The pyrrole ring is an aromatic heterocycle (6π electrons). Unlike pyridine, the nitrogen lone pair is delocalized into the ring system to satisfy Hückel’s rule (
-
Effect: The ring nitrogen is non-basic because protonation would disrupt aromaticity.[1][2][3]
-
Electron Density: Pyrrole is
-excessive, meaning the ring carbons are electron-rich.[1] This electron density is highest at the -positions (C2/C5) and slightly lower at the -positions (C3/C4).
The 5-Methyl Substituent (+I Effect)
The methyl group at position 5 exerts a positive inductive effect (+I).
-
Mechanism: It donates electron density into the
-system of the ring.[1][2] -
Impact: This enrichment stabilizes the ring against oxidation and slightly increases the electron density transmitted to the rest of the molecule, potentially raising the basicity of substituents compared to the unsubstituted parent.
The Methylene Spacer (Insulation)
The exocyclic amine (
-
Consequence: There is no direct resonance conjugation between the amine lone pair and the pyrrole ring.[1] The interaction is governed purely by inductive field effects .[1]
-
Net Effect: While the pyrrole ring is electron-rich, the
hybridized carbons are effectively more electronegative than alkyl carbons ( ), exerting a weak electron-withdrawing inductive effect (-I) on the exocyclic amine. This makes the amine slightly less basic than a pure alkylamine (e.g., ethylamine, pKa ~10.7) but comparable to benzylamine.
Electronic Interaction Diagram
Caption: Electronic flow showing the inductive stabilization of the amine by the methyl-substituted pyrrole core.
pKa Analysis and Values
Predicted vs. Comparative pKa Values
Direct experimental data for this specific derivative is sparse in open literature.[1] However, by triangulating with structurally validated analogs (Benzylamine, Furfurylamine), we can derive a high-confidence range.
| Compound | Structure | pKa (Amine) | Electronic Rationale |
| Ethylamine | 10.7 | Pure alkyl donor (+I); standard reference.[1] | |
| Benzylamine | 9.33 | Phenyl ring exerts -I effect, lowering basicity.[1] | |
| Furfurylamine | 8.89 | Oxygen is highly electronegative (-I), significantly lowering basicity. | |
| (5-Methyl-3-pyrrolyl)methanamine | Target | 9.4 – 9.8 | Pyrrole is less EWG than furan (N vs O).[1] 5-Me adds +I donation. |
Ionization States[1]
-
pH < 9.0: The molecule exists as a cation (
).[1] This improves water solubility but may limit passive membrane permeability.[1] -
pH > 10.0: The molecule exists as a neutral free base (
).[1] This form is lipophilic and permeable but susceptible to oxidation.[1] -
Pyrrole NH: The ring nitrogen has a pKa
.[1][4] It will not deprotonate under physiological conditions.[1]
Experimental Determination Protocols
Warning: Pyrrole derivatives are acid-sensitive.[1] Exposure to strong acids (pH < 2) can catalyze polymerization, leading to false data.
Method A: Potentiometric Titration (Gold Standard)
This method measures the pH change as a function of added titrant.[1]
-
Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in degassed water (to remove
).[1] -
Ionic Strength: Add KCl to maintain
. -
Titration Loop:
-
Calculation: Use the Henderson-Hasselbalch equation or Bjerrum plots to determine the inflection point (pKa).[1]
Method B: NMR pH Titration (Site-Specific)
Ideal for distinguishing between multiple ionizable groups or if the compound is impure.[1]
-
Solvent:
with phosphate buffer. -
Tracking: Monitor the chemical shift (
) of the methylene protons ( ) adjacent to the amine. -
Procedure:
Experimental Workflow Diagram
Caption: Step-by-step workflow for pKa determination ensuring sample integrity.
Implications for Drug Design
Solubility & Permeability[1]
-
Physiological pH (7.4): The amine will be ~99% protonated (cationic).[1]
-
Formulation: The hydrochloride or fumarate salts are recommended for stability.[1]
Binding Interactions[1]
-
The protonated amine (
) serves as an excellent hydrogen bond donor and can form salt bridges with anionic residues (Asp, Glu) in protein binding pockets.[1] -
The pyrrole ring can engage in
stacking or cation- interactions.[1]
References
-
Comparison of Amine pKa Values
- Pyrrole Electronic Properties: Source: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
-
pKa of Furfurylamine (Analog)
-
Acid Sensitivity of Pyrroles
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Link
-
-
Potentiometric Titration Protocols
Sources
Methodological & Application
Reaction conditions for N-alkylation of (5-Methyl-3-pyrrolyl)methanamine
Application Note: Selective N-Alkylation of (5-Methyl-3-pyrrolyl)methanamine
Executive Summary & Strategic Analysis
The functionalization of (5-Methyl-3-pyrrolyl)methanamine presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two distinct nucleophilic nitrogen centers:[1]
-
Exocyclic Primary Amine (
): Highly basic (pKa of conjugate acid 9–10) and nucleophilic. -
Pyrrole Ring Nitrogen (
): Non-basic (pKa of conjugate acid -3.8) but acidic (pKa 17.5).[2] Upon deprotonation, it becomes a potent nucleophile.
The Core Challenge: Standard alkylation conditions using strong bases (e.g., NaH, KOtBu) will deprotonate the pyrrole nitrogen, leading to mixtures of
Recommended Strategy:
-
For Mono-alkylation: Use Reductive Amination (Method A). It proceeds under mild, slightly acidic conditions that favor the exocyclic amine and avoid pyrrole deprotonation.
-
For Simple Alkyl Groups (Methyl/Ethyl): Use Direct Alkylation with Weak Bases (Method B). Inorganic carbonates (
) are sufficient to scavenge acid without deprotonating the pyrrole. -
For Complex Scaffolds: Use Protection Strategies (Method C) if high regiocontrol is required.
Chemoselectivity & Pathway Visualization
The following diagram illustrates the competing pathways and the logic for condition selection.
Figure 1: Decision matrix for reaction conditions. Red paths indicate side reactions; green paths indicate preferred selective protocols.
Method A: Reductive Amination (Gold Standard)
Rationale: This method relies on the formation of an imine intermediate between the exocyclic amine and an aldehyde/ketone. The reducing agent selectively reduces the imine to the amine. The conditions are typically buffered (pH 5–6), which is too mild to deprotonate the pyrrole nitrogen, ensuring 100% regioselectivity.
Scope: Ideal for introducing bulky groups (benzyl, isopropyl, heterocycles) and preventing over-alkylation to the quaternary ammonium salt.
Protocol 1: Reductive Alkylation with Sodium Triacetoxyborohydride (STAB)
| Parameter | Specification | Notes |
| Solvent | DCE (1,2-Dichloroethane) or THF | DCE promotes faster imine formation. |
| Stoichiometry | Amine (1.0 equiv) : Aldehyde (1.0–1.1 equiv) | Slight excess of aldehyde ensures conversion. |
| Reductant | NaBH(OAc)3 (1.4–1.5 equiv) | Milder than NaBH4; tolerates functional groups. |
| Temperature | 0°C to Room Temp (20–25°C) | Heat is rarely needed and may degrade pyrrole. |
| Time | 2 – 16 Hours | Monitor by LCMS for imine disappearance. |
Step-by-Step Procedure:
-
Imine Formation: Charge a reaction vessel with (5-Methyl-3-pyrrolyl)methanamine (1.0 equiv) and anhydrous DCE (0.2 M concentration).
-
Add the Aldehyde (1.05 equiv). Stir at room temperature for 30–60 minutes.
-
Checkpoint: Formation of the imine can often be observed by a shift in color or verified by TLC.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.4 equiv) in one portion.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO3 . Do not use strong acid to quench, as this may polymerize the pyrrole.
-
Workup: Extract with DCM or EtOAc. Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH3 systems).
Key Reference: This approach mirrors the synthesis of pyrrole-based pharmaceutical intermediates like Vonoprazan (TAK-438) precursors [1, 2].
Method B: Direct Nucleophilic Substitution ( )
Rationale: Direct alkylation with alkyl halides (R-X) is economical but prone to over-alkylation (formation of tertiary amines and quaternary salts). To maintain selectivity, we utilize the pKa difference. The exocyclic amine is basic; the pyrrole NH is not. Using a weak base neutralizes the HCl/HBr generated without forming the pyrrolyl anion.
Scope: Best for simple methylation, ethylation, or allylation.
Protocol 2: Controlled Alkylation with Inorganic Carbonates
| Parameter | Specification | Notes |
| Base | K2CO3 or NaHCO3 (1.5–2.0 equiv) | Critical: Avoid NaH, KOH, or NaOtBu. |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for easier workup. |
| Alkylating Agent | Alkyl Halide (0.9–1.0 equiv) | Use slight deficit to prevent over-alkylation. |
| Temperature | 0°C | High heat promotes pyrrole N-alkylation. |
Step-by-Step Procedure:
-
Dissolution: Dissolve (5-Methyl-3-pyrrolyl)methanamine (1.0 equiv) in MeCN (0.1 M).
-
Base Addition: Add finely ground K2CO3 (1.5 equiv).
-
Addition: Cool to 0°C. Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (0.95 equiv) dropwise over 20 minutes.
-
Technique Tip: Slow addition is crucial to favor mono-alkylation.
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by HPLC/UPLC.
-
Stop Condition: Stop when the starting material is <5% or if dialkylation product exceeds 10%.
-
-
Workup: Filter off solids (inorganic salts). Concentrate the filtrate.
-
Purification: Requires careful chromatography to separate mono-alkylated product from di-alkylated byproducts.
Mechanistic Insight: The pKa of the pyrrole NH is ~17.[2][3]5. Carbonate bases (pKa of conjugate acid ~10.3) are insufficiently basic to deprotonate the pyrrole significantly, thereby preventing reaction at the ring nitrogen [3].
Method C: Protection Strategy (High Precision)
Rationale: If the target alkyl group is highly electrophilic or valuable, or if the pyrrole ring is sensitive, protecting the pyrrole nitrogen is the safest route.
Protocol 3: Sulfonyl Protection Route
-
Protection: React (5-Methyl-3-pyrrolyl)methanamine with Benzenesulfonyl chloride (PhSO2Cl) or Tosyl chloride (TsCl) and NaOH/TBAB (Phase Transfer) or NaH/THF.
-
Note: Sulfonyl groups on the pyrrole nitrogen are electron-withdrawing, deactivating the ring against oxidation and preventing N-pyrrole alkylation.
-
-
Alkylation: Perform the alkylation on the exocyclic amine using Method A or B. The pyrrole nitrogen is now chemically inert.
-
Deprotection: Remove the sulfonyl group using TBAF/THF or NaOH/MeOH under reflux.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Corrective Action |
| Red/Black Tar Formation | Acid-catalyzed polymerization of the pyrrole ring. | Ensure pH stays > 4 during workup. Use basic alumina for chromatography instead of acidic silica. |
| N-Pyrrole Alkylation | Base was too strong (pKa > 15) or temperature too high. | Switch to Method A (Reductive Amination) or use weaker bases (NaHCO3). |
| Over-alkylation (Tertiary Amine) | Excess alkylating agent or fast kinetics. | Use Method A. If using Method B, use slow addition and a deficit (0.9 eq) of alkyl halide. |
| Low Conversion | Steric hindrance around the amine. | Switch solvent to DMF or use microwave heating (cautiously, <60°C). |
References
-
Arikawa, Y. et al. (2012).[4] "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)." Journal of Medicinal Chemistry, 55(9), 4446–4456. Link
-
Gillmore, A. T. et al. (2012).[4] "Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor." Organic Process Research & Development, 16(11), 1897–1904. Link
-
Le, Z. G. et al. (2004).[5] "Ionic Liquid-Promoted Regioselective N-Alkylation of Pyrroles, Indoles, and Imidazoles." Synthesis, 2004(12), 1951-1954. Link
-
Luo, N. et al. (2021).[6] "pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water." The Journal of Organic Chemistry, 86(21), 15509–15521.[6] Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water [organic-chemistry.org]
Catalytic hydrogenation methods to yield (5-Methyl-3-pyrrolyl)methanamine
Application Note: Catalytic Hydrogenation Protocols for (5-Methyl-3-pyrrolyl)methanamine Synthesis
Part 1: Abstract & Strategic Overview
The synthesis of (5-Methyl-3-pyrrolyl)methanamine (also identified as C-(5-methyl-1H-pyrrol-3-yl)methylamine) is a critical transformation in the development of porphobilinogen analogs, kinase inhibitors, and potassium-competitive acid blockers (e.g., Vonoprazan derivatives).
The primary challenge in this transformation is chemoselectivity . The electron-rich pyrrole ring is susceptible to saturation (yielding pyrrolidines), while the intermediate imine species is prone to condensation with the product amine, yielding secondary amine dimers.
This guide details two validated protocols to navigate these challenges:
-
Method A (Raney® Nickel): The industrial standard for direct, high-yielding conversion using ammonia suppression.
-
Method B (Pd/C + Trap): A bench-scale alternative using in situ protection to prevent dimerization.
Part 2: Critical Process Parameters (CPP) & Mechanistic Logic
To achieve high purity, the operator must control the reaction pathway at the "Imine Junction."
Mechanistic Pathway Diagram
Figure 1: Reaction network showing the competition between direct reduction, dimerization, and ring saturation.
Part 3: Experimental Protocols
Method A: Raney® Nickel Hydrogenation (High Pressure/Ammoniacal)
Best for: Scale-up, direct isolation of free amine, and preserving the pyrrole ring.
Rationale: Raney Nickel is less active toward pyrrole ring saturation than Platinum or Rhodium but highly active for nitrile reduction. The addition of ammonia shifts the equilibrium of the condensation side-reaction, effectively "crowding out" the formation of secondary amines [1].
Reagents & Equipment:
-
Substrate: 5-Methyl-1H-pyrrole-3-carbonitrile.
-
Catalyst: Raney® Nickel (W-2 or 2800 grade), slurry in water (must be washed).
-
Solvent: Methanol (anhydrous).
-
Additive: 7N Ammonia in Methanol (or liquid NH3 for large scale).
-
Equipment: Stainless steel autoclave (Parr reactor).
Protocol Steps:
-
Catalyst Preparation (CRITICAL SAFETY):
-
Raney Nickel is pyrophoric .[1] Never let it dry.
-
Wash 2.0 g (wet weight) of Raney Ni three times with anhydrous Methanol to remove water. Decant carefully.
-
-
Loading:
-
In the autoclave glass liner, dissolve 10.0 mmol of 5-Methyl-1H-pyrrole-3-carbonitrile in 30 mL of Methanol.
-
Add the washed Raney Ni slurry.
-
Add 10 mL of 7N NH3 in Methanol . (Final concentration ~1.5 - 2.0 M NH3).
-
-
Hydrogenation:
-
Seal reactor. Purge with Nitrogen (3x) then Hydrogen (3x).
-
Pressurize to 50 bar (725 psi) H2.
-
Heat to 50°C . Stir vigorously (1000 rpm) to overcome mass transfer limitations.
-
Reaction Time: Typically 4–6 hours. Monitor H2 uptake.
-
-
Work-up:
-
Purification:
-
If necessary, convert to Hydrochloride salt (using 1M HCl in ether) for recrystallization from EtOH/Et2O.
-
Data Specification (Method A):
| Parameter | Range | Impact of Deviation |
|---|---|---|
| Pressure | 30–60 bar | <30 bar promotes imine condensation (dimers). |
| Temperature | 40–60°C | >70°C risks pyrrole ring reduction. |
| NH3 Equiv. | >5 equiv. | Insufficient NH3 leads to >10% secondary amine impurity. |
Method B: Pd/C with In-Situ Trapping (Bench-Top/Low Pressure)
Best for: Labs without high-pressure autoclaves or if Raney Ni is unavailable.
Rationale: Palladium is active for nitrile reduction but notoriously produces secondary amines.[3] By conducting the reaction in acidic media (HCl) or with an anhydride trap (Ac2O), the primary amine is immediately sequestered (protonated or acetylated), rendering it non-nucleophilic and preventing reaction with the imine intermediate [2].
Protocol Steps (Acetic Anhydride Trap Variant):
-
Setup:
-
Flask: 250 mL round-bottom flask or Parr shaker bottle.
-
Substrate: 5.0 mmol 5-Methyl-1H-pyrrole-3-carbonitrile .
-
Solvent: Ethyl Acetate (50 mL).
-
Trap: Acetic Anhydride (10.0 mmol, 2.0 equiv).
-
Catalyst: 10% Pd/C (10 wt% loading, e.g., 100 mg).
-
-
Hydrogenation:
-
Conduct at 3 bar (45 psi) H2 (balloon or shaker) at Room Temperature .
-
Stir for 12–18 hours.
-
Intermediate Check: TLC/LCMS will show the Acetamide derivative (N-((5-methyl-3-pyrrolyl)methyl)acetamide), NOT the free amine.
-
-
Hydrolysis (Deprotection):
-
Isolation:
-
Extract with DCM (3x). Dry over Na2SO4.[4]
-
Evaporate to yield the free amine.
-
Part 4: Analytical Validation & Troubleshooting
Workflow Logic Diagram
Figure 2: Post-reaction analytical decision tree.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Dimer (Secondary Amine) > 5% | Slow hydrogenation rate allowing imine accumulation. | Increase H2 pressure; Increase catalyst loading; Ensure vigorous stirring. |
| Ring Saturation (M+4) | Catalyst too active or Temp too high. | Switch from Pd to Raney Ni; Lower Temp to <40°C; Poison catalyst with traces of quinoline (if using Pd). |
| Incomplete Conversion | Catalyst poisoning by pyrrole nitrogen. | Use acidic conditions (Method B) or increase catalyst loading. |
Part 5: References
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on nitrile reduction specificity).
-
Gould, F. et al. (1960). "The Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 25(10), 1658-1660. Link
-
Kuwano, R. et al. (2008).[5] "Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics." Heterocycles. (Discusses pyrrole ring sensitivity). Link
-
Watson, T. J. et al. (2010). "Process Development of Vonoprazan." (Contextual reference for pyrrole-3-carbonitrile handling in drug synthesis).
Sources
Application of (5-Methyl-3-pyrrolyl)methanamine in Porphyrin Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of (5-Methyl-3-pyrrolyl)methanamine, and its more commonly used N,N-dimethylated form, in the synthesis of porphyrins and related macrocycles. This guide delves into the synthetic principles, reaction mechanisms, and detailed experimental protocols, offering field-proven insights for researchers in organic chemistry, medicinal chemistry, and materials science.
Introduction: The Strategic Advantage of Aminomethylpyrroles in Macrocycle Synthesis
The synthesis of porphyrins, the core structures of heme and chlorophyll, is a cornerstone of heterocyclic chemistry. While classical methods like the Rothemund and Lindsey syntheses involve the condensation of pyrroles with aldehydes, the use of pre-functionalized pyrroles offers a more controlled and often more efficient route to specific porphyrin architectures.[1][2] (5-Methyl-3-pyrrolyl)methanamine, and more specifically its N,N-dimethylated derivative, 2-(Dimethylaminomethyl)-4-methylpyrrole, represents a class of precursors known as pyrrole Mannich bases.[1] These compounds are particularly valuable as they possess a latent methylene bridge, enabling the formation of porphyrinogens through a self-condensation reaction.
The primary advantage of this approach is the elimination of the need for an aldehyde co-reactant for the formation of meso-unsubstituted, β-alkylated porphyrins. The aminomethyl group serves as a stable precursor that, under acidic conditions, generates a reactive electrophilic species, a pyrrole carbinol or its corresponding cation, which then drives the tetramerization to the porphyrinogen macrocycle. This is subsequently oxidized to the stable, aromatic porphyrin.
This guide will focus on the synthesis of 2,7,12,17-tetramethylporphyrin from (5-Methyl-3-pyrrolyl)methanamine as a representative example, providing protocols for both the synthesis of the aminomethylpyrrole precursor and its subsequent cyclotetramerization to the porphyrin.
Core Synthetic Principles and Mechanisms
The overall synthetic strategy involves two key stages:
-
Synthesis of the Aminomethylpyrrole Precursor: This is typically achieved through a Mannich reaction, which involves the aminomethylation of a pyrrole.
-
Self-Condensation to form the Porphyrin: The aminomethylpyrrole undergoes an acid-catalyzed self-condensation to form a porphyrinogen, which is then oxidized to the porphyrin.
Mechanism of the Mannich Reaction for Precursor Synthesis
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, 4-methylpyrrole), formaldehyde, and a secondary amine (such as dimethylamine). The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate, a dimethylaminomethyl cation, which then acts as an electrophile and attacks the electron-rich pyrrole ring, typically at the α-position.
Mechanism of Acid-Catalyzed Self-Condensation
The self-condensation of 2-(dimethylaminomethyl)pyrroles to form porphyrins is initiated by an acid catalyst. The probable mechanism involves the following steps:
-
Protonation and Elimination: The dimethylamino group is protonated, turning it into a good leaving group. Subsequent elimination of dimethylamine generates a highly reactive azafulvenium ion (a pyrrole-2-ylidenemethanaminium ion) or, upon reaction with a nucleophile like water or an alcohol from the solvent, a pyrrole-2-carbinol.
-
Electrophilic Aromatic Substitution: The generated electrophilic species undergoes electrophilic aromatic substitution with another molecule of the aminomethylpyrrole at its vacant α-position, forming a dipyrromethane.
-
Chain Elongation: This process repeats, leading to the formation of a linear tetrapyrrole (a bilane).
-
Cyclization: The terminal electrophilic center of the bilane reacts intramolecularly with the terminal nucleophilic α-position to form the cyclic porphyrinogen.
-
Oxidation: The porphyrinogen, a non-aromatic and unstable intermediate, is then oxidized to the thermodynamically stable, aromatic porphyrin. This oxidation can occur in situ by air or can be facilitated by the addition of a mild oxidizing agent.
Caption: Overall workflow for porphyrin synthesis from (5-Methyl-3-pyrrolyl)methanamine.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2-(Dimethylaminomethyl)-4-methylpyrrole
This protocol is adapted from standard Mannich reaction procedures for pyrroles.
Materials:
-
4-Methylpyrrole
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-methylpyrrole (1 equivalent), dimethylamine (1.2 equivalents of 40% aqueous solution), and ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add formaldehyde (1.2 equivalents of 37% aqueous solution) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to the reaction mixture and basify with sodium hydroxide to pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(dimethylaminomethyl)-4-methylpyrrole, which can be purified by vacuum distillation if necessary.
| Reagent | Molar Ratio | Purity | Notes |
| 4-Methylpyrrole | 1.0 | >98% | |
| Dimethylamine (40% aq) | 1.2 | - | Added to the reaction mixture first |
| Formaldehyde (37% aq) | 1.2 | - | Added dropwise at low temperature |
Table 1: Reagent stoichiometry for the synthesis of 2-(Dimethylaminomethyl)-4-methylpyrrole.
Protocol 2: Synthesis of 2,7,12,17-Tetramethylporphyrin via Self-Condensation
This protocol is based on the acid-catalyzed cyclotetramerization of aminomethylpyrroles.[1]
Materials:
-
2-(Dimethylaminomethyl)-4-methylpyrrole
-
Glacial acetic acid
-
Chloroform
-
Sodium bicarbonate (saturated aqueous solution)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve 2-(dimethylaminomethyl)-4-methylpyrrole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser. The concentration should be approximately 0.1 M.
-
Heat the solution to reflux with vigorous stirring for 1-2 hours. The color of the solution should darken significantly.
-
Monitor the formation of the porphyrin by observing the appearance of a characteristic Soret band (around 400 nm) and Q-bands in the UV-Vis spectrum of a diluted aliquot.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude porphyrin by silica gel column chromatography, typically eluting with a chloroform/hexane mixture. The porphyrin will be a colored band.
-
Collect the porphyrin fraction and remove the solvent to yield 2,7,12,17-tetramethylporphyrin as a solid.
| Parameter | Value | Rationale |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst. |
| Concentration | ~0.1 M | Balances reaction rate and solubility. |
| Temperature | Reflux | Provides sufficient energy for the elimination and condensation steps. |
| Reaction Time | 1-2 hours | Typically sufficient for completion; monitor by UV-Vis. |
| Purification | Silica Gel Chromatography | To separate the porphyrin from oligomeric byproducts and baseline impurities. |
| Expected Yield | ~50% | Based on literature for similar self-condensation reactions.[1] |
Table 2: Typical reaction conditions for the synthesis of 2,7,12,17-Tetramethylporphyrin.
Caption: Proposed mechanism for the acid-catalyzed self-condensation of 2-(dimethylaminomethyl)-4-methylpyrrole.
Applications in Macrocycle Synthesis
The utility of (5-Methyl-3-pyrrolyl)methanamine and its derivatives extends beyond the synthesis of simple β-alkylated porphyrins. By co-condensing these aminomethylpyrroles with other pyrrolic building blocks, such as dipyrromethanes or other functionalized pyrroles, a variety of more complex and asymmetric porphyrins and expanded porphyrins can be accessed. This modularity allows for the rational design and synthesis of macrocycles with tailored electronic and steric properties for applications in:
-
Drug Development: As photosensitizers in photodynamic therapy (PDT).
-
Catalysis: As ligands for metal catalysts in a range of organic transformations.
-
Materials Science: As components of molecular wires, sensors, and nonlinear optical materials.
Conclusion
(5-Methyl-3-pyrrolyl)methanamine and its N,N-dimethylated counterpart are versatile and powerful building blocks in the synthesis of porphyrins and related macrocycles. The self-condensation of these pyrrole Mannich bases provides a direct and efficient route to β-alkylated porphyrins, bypassing the need for aldehyde co-reactants. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to utilize these valuable precursors in their own synthetic endeavors, paving the way for the discovery and development of novel macrocyclic compounds with diverse applications.
References
-
Large-Scale Green Synthesis of Porphyrins. ACS Omega. [Link]
-
Investigation of Porphyrin-Forming Reactions. Part 1. Pyrrole + Aldehyde Oligomerization in Two-Step, One-Flask Syntheses of meso-Substituted Porphyrins. ResearchGate. [Link]
-
Syntheses and Functionalizations of Porphyrin Macrocycles. PMC. [Link]
-
Porphyrin Building Blocks. Frontier Specialty Chemicals. [Link]
- Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
-
How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? Quora. [Link]
-
Preparation of Single Substituted Phenyl Porphyrins Form Meso-Tetraphenyl Porphyrin-Synthetic Example from Symmetric Porphyrin into Asymmetric Porphyrins. Scientific Research Publishing. [Link]
-
Synthesis of 4-Chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline. Mol-Instincts. [Link]
-
Short and Modular Synthesis of Substituted 2-Aminopyrroles. PMC. [Link]
-
Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. ResearchGate. [Link]
-
Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. MDPI. [Link]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]
-
Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. Organic Syntheses. [Link]
-
Step-wise Conversion of Two Pyrrole Moieties of Octaethylporphyrin to Pyridin-3-ones: Synthesis, Mass Spectral and Photophysical Properties of Mono- and Bis(oxypyri)porphyrins. PMC. [Link]
-
Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Biosynthesis of porphyrins and related macrocycles. Part 48.1,2 The rearrangement of 2H-pyrroles (pyrrolenines) related to the proposed spiro-intermediate for porphyrin biosynthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. [Link]
-
Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]
-
ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ResearchGate. [Link]
-
A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Organic Chemistry Portal. [Link]
-
Studies of Porphyrin Synthesis through 3+1 Condensation. ResearchGate. [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PMC. [Link]
-
Synthesis of 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline. Arkivoc. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. [Link]
-
1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
-
Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties. IdeaExchange@UAkron. [Link]
-
Preparation of 5-(Pyrrolylcarbonyl)- and 5-(Imidazolylcarbonyl)- pyrimidines. SciSpace by Typeset. [Link]
-
A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. IJESI. [Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of (5-Methyl-3-pyrrolyl)methanamine
Technical Support Center: (5-Methyl-3-pyrrolyl)methanamine Synthesis
Case ID: PYR-5M3A-OPT Subject: Yield Optimization & Stability Protocols Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of (5-Methyl-3-pyrrolyl)methanamine presents two primary failure modes: regiochemical errors (obtaining the 2,5-disubstituted isomer instead of the 3,5-target) and product instability (polymerization of the electron-rich pyrrole amine). This guide replaces standard "recipe" instructions with a troubleshooting framework designed to diagnose yield loss and implement self-validating protocols.
Module 1: Diagnostic & Route Selection
"Why is my yield low?" Before optimizing the reduction step, verify you are synthesizing the correct isomer. A common error is attempting to functionalize 2-methylpyrrole directly.
The Regioselectivity Trap
-
The Problem: Electrophilic substitution (e.g., Vilsmeier-Haack) on 2-methylpyrrole preferentially targets the
-position (C5), resulting in (5-methyl-2-pyrrolyl)methanamine (the 2,5-isomer), not the desired 3-isomer. -
The Solution: You must establish the 3,5-substitution pattern during ring construction or use blocking groups. The Knorr Pyrrole Synthesis (or Paal-Knorr variants) is the most reliable method to secure the 3-position functionality [1, 2].
Decision Logic: Synthetic Route Validator
Figure 1: Decision tree highlighting the regiochemical risks of direct functionalization versus the stability of ring synthesis.
Module 2: Reduction Protocol & Troubleshooting
"My reaction turns to tar during workup."
The reduction of the precursor (typically 5-methylpyrrole-3-carbonitrile or 5-methylpyrrole-3-carboxamide ) to the amine is the critical yield-determining step.
Core Challenges
-
Aluminum Emulsions: Standard aqueous quenches of Lithium Aluminum Hydride (LAH) create gelatinous aluminum hydroxides that trap the amine, lowering isolated yield.
-
Acid Sensitivity: The electron-rich pyrrole ring polymerizes rapidly in the presence of Lewis acids (aluminum salts) or strong protic acids during workup [3].
Optimized Protocol: The "Rochelle Salt" Method
Do not use the standard "Water/NaOH/Water" (Fieser) method if you are experiencing low yields. Use the Rochelle Salt method to solubilize aluminum salts.
Step-by-Step Optimization:
-
Reagent: Use LiAlH₄ (3.0 equiv) in anhydrous THF.
-
Why: Borane reagents can form stable boron-amine complexes that are difficult to hydrolyze without harsh acid (which destroys the pyrrole).
-
-
Temperature: 0°C addition, then reflux.
-
The Critical Quench (Rochelle Salt Protocol):
-
Dilute reaction mixture with wet ether (0°C).
-
Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle Salt) . Use 20 mL per gram of LiAlH₄.
- , breaking the emulsion and keeping the aluminum in the aqueous phase [4].
-
Stir vigorously for 2-4 hours until two clear layers form.
-
-
Extraction: Separate layers. The amine is in the organic phase.[1][6][7][8]
Troubleshooting Matrix: Reduction Step
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Product trapped in Al-salts | Switch to Rochelle Salt workup (see above). |
| Black/Tarry Crude | Polymerization via Acid | Ensure quench pH is >9. Avoid strong acid washes. |
| Incomplete Rxn | Insoluble Intermediate | Use Soxhlet extraction for the precursor if it is a solid amide. |
| Secondary Amine | Imine condensation (if Nitrile) | High dilution; consider adding 1 eq. of anhydrous LiCl to modify LAH reactivity. |
Module 3: Isolation & Stabilization (The "Salt" Strategy)
"The product decomposes on the shelf."
Free pyrrolyl methanamines are kinetically unstable due to the high electron density of the pyrrole ring facilitating oxidation and dimerization [5].
Mandatory Stabilization Protocol
Never store the free base. Convert immediately to the Hydrochloride or Oxalate salt.
Protocol:
-
Dissolution: Dissolve the crude free amine in minimal anhydrous diethyl ether or ethanol.
-
Acidification:
-
For HCl Salt: Bubble dry HCl gas or add 1M HCl in ether dropwise at 0°C.
-
For Oxalate Salt: Add 1 equivalent of oxalic acid dissolved in ethanol.
-
-
Filtration: The salt will precipitate immediately. Filter under Argon.
-
Storage: Store salts at -20°C under inert atmosphere.
Stability Workflow
Figure 2: Stabilization pathway. Conversion to salt prevents oxidation and polymerization.
Frequently Asked Questions (FAQ)
Q: Can I use Catalytic Hydrogenation (Pd/C + H2) for the nitrile reduction? A: Proceed with caution. While effective for benzonitriles, pyrroles can poison Pd catalysts. Furthermore, hydrogenation often yields secondary amines (dimers) unless ammonia is added to the solvent to suppress the equilibrium toward the secondary imine [6]. Recommendation: Use LiAlH₄ or Raney Nickel with Ammonia.
Q: Why not use Vilsmeier-Haack on 2-methylpyrrole to get the aldehyde, then reduce? A: As detailed in Module 1, Vilsmeier-Haack on 2-methylpyrrole is regioselective for the 5-position (alpha), yielding the 2,5-disubstituted product. To get the 3-position (beta), you must block the 5-position or use a ring synthesis strategy [7].
Q: My product disappears on the silica column. Where did it go? A: Silica gel is slightly acidic. Pyrrolyl amines bind irreversibly or polymerize on silica.
-
Fix: Pre-treat the silica column with 2% Triethylamine/Hexanes to neutralize acidic sites, or use Neutral Alumina (Brockmann Grade III) for purification.
References
-
Knorr Pyrrole Synthesis : Wang, Z. (2010). Knorr Pyrrole Synthesis. In: Comprehensive Organic Name Reactions and Reagents. Wiley. Link
- Regioselectivity in Pyrrole Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text confirming alpha-selectivity of electrophilic substitution).
- Pyrrole Polymerization: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
- Rochelle Salt Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard protocol for Al-emulsion breaking).
-
Pyrrolyl Amine Instability : Muchowski, J. M., et al. (1985). "Protecting groups for the pyrrole nitrogen atom." Journal of Organic Chemistry, 50(17), 2961-2965. Link
- Nitrile Reduction to Primary Amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Vilsmeier-Haack Regioselectivity : Bélanger, Á., et al. (1979). "Formylation of 2-methylpyrrole." Canadian Journal of Chemistry, 57(24), 3348-3353. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
Purification techniques for removing impurities from (5-Methyl-3-pyrrolyl)methanamine
Ticket ID: PYR-5M3A-PUR
Status: Open Assigned Specialist: Senior Application Scientist, Purification Division
Introduction: Understanding Your Molecule
Welcome to the technical support hub for (5-Methyl-3-pyrrolyl)methanamine . If you are reading this, you are likely facing one of three problems: your product has turned into a black tar, your column chromatography yield is inexplicably low, or you cannot get the oil to crystallize.
This molecule presents a "perfect storm" of instability:
-
Electron-Rich Pyrrole Ring: The 5-methyl group donates electron density, making the ring highly susceptible to oxidative polymerization (the "black tar" effect).
-
Primary Amine: This basic group (pKa ~9-10) reacts avidly with CO₂ (carbamate formation) and sticks to acidic silanols on silica gel.
-
Acid Sensitivity: While amines require acid to form salts, the pyrrole ring polymerizes rapidly in the presence of strong, aqueous acids.
This guide provides self-validating protocols to navigate these conflicting properties.
Module 1: The "Black Tar" Issue (Oxidation & Polymerization)
User Query: "My sample was a pale yellow oil, but after leaving it on the bench for 2 hours, it turned dark brown/black. Is it ruined?"
Diagnosis: You are witnessing oxidative polymerization . Pyrroles are notoriously air-sensitive. The 5-methyl substituent activates the ring, and the free amine can catalyze its own decomposition.
Troubleshooting Protocol: Rescue & Prevention
-
The "Rescue" Filtration (If <50% decomposed):
-
Dissolve the dark oil in degassed Dichloromethane (DCM) .
-
Add Activated Charcoal (10% w/w) and stir gently under Argon for 15 minutes.
-
Filter through a pad of Celite 545 packed in a sintered glass funnel.
-
Result: The filtrate should be a lighter yellow. If it remains black, polymerization is likely too advanced.
-
-
The "Inert" Prevention:
-
Never store the free base in air.
-
Flush all storage vials with Argon or Nitrogen before sealing.
-
Add Antioxidant: For long-term storage of the free base (if salts are not an option), add 0.1% w/w BHT (Butylated hydroxytoluene) .
-
Module 2: Chromatography Challenges
User Query: "I loaded 500mg onto a silica column. I only recovered 50mg. Where did it go?"
Diagnosis:
Your amine is irreversibly bound to the acidic silanol groups (
Solution: Basified Silica Protocol Do not use standard silica gel. You must neutralize the stationary phase.[1]
Step-by-Step Protocol:
-
Slurry Preparation: Suspend your silica gel in the mobile phase (e.g., DCM/MeOH).
-
Deactivation: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing the amine modifier.
-
Elution: Run your purification. The amine modifier competes for the silanol sites, allowing your product to elute freely.
Alternative: Use Neutral Alumina (Brockmann Grade III) . It is less acidic than silica and often provides better recovery for acid-sensitive pyrroles.
Module 3: Salt Formation (The Stability Gold Standard)
User Query: "The free base is an unstable oil. How do I make a stable solid?"
Diagnosis: The free base is kinetically unstable. Converting it to a salt locks the amine lone pair, preventing auto-oxidation and facilitating crystallization.
Critical Warning: Do NOT use concentrated aqueous HCl. It will polymerize the pyrrole ring immediately (turning it red/black).
Protocol: Anhydrous Salt Formation
| Salt Type | Reagent | Solvent System | Stability |
| Hydrochloride | 1M HCl in Diethyl Ether or Dioxane (Anhydrous) | Et₂O / Hexane | High (Hygroscopic) |
| Fumarate | Fumaric Acid (1.0 eq) | MeOH / Et₂O | Very High (Non-hygroscopic) |
| Oxalate | Oxalic Acid (1.0 eq) | EtOH / Et₂O | Medium (Crystallizes well) |
The "Fumarate" Method (Recommended for Drug Dev):
-
Dissolve 1.0 g of (5-Methyl-3-pyrrolyl)methanamine (free base) in 5 mL Methanol .
-
Dissolve 1.0 equivalent of Fumaric Acid in 10 mL warm Methanol.
-
Add the acid solution to the amine solution dropwise with stirring.
-
Dilute slowly with 30 mL Diethyl Ether until the solution turns cloudy.
-
Cool to -20°C overnight. White/off-white crystals should form.
-
Filter and dry under vacuum.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific molecule, prioritizing stability.
Caption: Decision matrix for the purification of acid-sensitive pyrrole amines.
Key Data Reference
| Property | Value / Note | Implication |
| pKa (Amine) | ~9.5 - 10.5 (Est.) | Basic enough to extract into weak acid. |
| pKa (Pyrrole NH) | ~17.5 | Very weak acid; will not deprotonate in water. |
| Acid Limit | pH > 2.0 | Avoid pH < 2 to prevent ring polymerization. |
| Solubility | DCM, MeOH, DMSO | Good solubility in polar organics. |
| Storage | -20°C, Inert Gas | Mandatory to prevent oxidation. |
References
-
Pyrrole Instability & Handling
-
Amine Purification on Silica
-
Biotage Application Notes. "Organic Amine Flash Purification Using A Novel Stationary Phase." (Demonstrates TEA/NH3 modification for amines).
-
-
Salt Formation (Fumarate/HCl)
-
Google Patents. "Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate (TAK438)." (Validates fumaric acid for pyrrole amine stabilization).
-
Arkivoc. "Synthesis of 5-methyl-5H-pyrrolo[2,3-c]quinoline..." (Describes hydroiodide salt precipitation to avoid polymerization).
-
-
General Properties
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine | C12H13FN2 | CID 90168694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine [lgcstandards.com]
- 6. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of (5-Methyl-3-pyrrolyl)methanamine
[1]
Case ID: PYR-5M3A-STAB Status: Active Priority: Critical (Degradation Risk High) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
You are likely accessing this guide because your sample of (5-Methyl-3-pyrrolyl)methanamine (also known as (5-methyl-1H-pyrrol-3-yl)methanamine) has turned from a pale yellow oil/solid into a dark brown or black tar, or you wish to prevent this inevitable degradation.[1]
The Core Issue: This molecule is a "double threat" for stability.[1] It contains an electron-rich pyrrole ring (prone to oxidative polymerization) and a primary amine (prone to carbamate formation and oxidation).[1] Storing this compound as a free base is chemically unsound for periods longer than 24-48 hours.[1]
The Solution: Long-term storage requires conversion to a crystalline Hydrochloride (HCl) salt , stored at -20°C under an inert atmosphere.[1]
Module 1: The Degradation Mechanism (The "Why")
To stabilize the molecule, you must understand the enemy.[1] The degradation is not random; it follows specific chemical pathways driven by the electron density of the pyrrole ring.
Oxidative Polymerization (The "Black Tar" Effect)
The pyrrole ring is electron-rich.[1] Upon exposure to air (oxygen) and light, it undergoes a radical-cation mechanism.[1]
-
Initiation: Oxygen abstracts an electron, forming a radical cation at the
-positions (C2 or C5).[1] -
Coupling: These radicals couple with other monomers.[1]
-
Propagation: The chain grows, resulting in a conjugated, dark-colored polymer (polypyrrole-like "tars").[1]
Acid-Catalyzed Decomposition
While we use acid to stabilize the amine, the pyrrole ring is acid-sensitive.[1]
-
The Paradox: You must protonate the primary amine (
) to stabilize it, but if you use excess strong acid or aqueous conditions, you risk protonating the pyrrole ring carbons (C2/C3).[1] -
Result: Protonation of the ring destroys aromaticity and triggers rapid polymerization.[1]
Visualizing the Degradation Pathways
Figure 1: Dual degradation pathways.[1] The goal is to block the oxidation path without triggering the acid path.
Module 2: Stabilization Protocol (The "How")
Objective: Convert the unstable free base into a stable, crystalline Hydrochloride (HCl) salt without polymerizing the pyrrole ring.
Reagents Required:
-
Crude/Free Base (5-Methyl-3-pyrrolyl)methanamine.[1]
-
Solvent A: Anhydrous Diethyl Ether (
) or MTBE (Methyl tert-butyl ether).[1] -
Reagent B: 1M or 2M HCl in Diethyl Ether (Anhydrous). Do not use aqueous HCl.
-
Equipment: Schlenk line or Nitrogen balloon, ice bath.[1]
Step-by-Step Protocol:
-
Dissolution (The Dilution Factor):
-
Controlled Protonation:
-
Add Reagent B (HCl in Ether) dropwise with vigorous stirring.
-
Critical: Add strictly 1.0 equivalent . Do not add excess.
-
Observation: A white to off-white precipitate should form immediately.[1]
-
-
Isolation:
-
Drying:
Storage Conditions Table
| Storage Form | Temperature | Atmosphere | Shelf Life (Est.)[1] | Risk Level |
| Free Base (Oil) | 25°C (Room Temp) | Air | < 24 Hours | Critical |
| Free Base (Oil) | -20°C | Argon | 1-2 Weeks | High |
| HCl Salt (Solid) | 25°C | Air | 1-3 Months | Moderate |
| HCl Salt (Solid) | -20°C | Argon/Desiccated | > 1 Year | Low (Recommended) |
Module 3: Troubleshooting & FAQs
Q1: My sample has already turned black. Is it recoverable?
A: It depends on the extent of oxidation.[1]
-
Scenario A (Dark Brown Oil): The bulk is likely intact.[1] Perform a rapid filtration through a short plug of basic alumina (not silica, which is acidic) using ether/hexanes.[1] This removes the polar tars.[1] Then, immediately convert to the salt.[1]
-
Scenario B (Solid Black Mass): The sample has polymerized.[1] It is likely unrecoverable.[1] Re-synthesis is required.[1]
Q2: Why can't I just use aqueous HCl (37%)?
A: Aqueous HCl introduces water.[1] Water acts as a nucleophile and facilitates ring-opening or polymerization of the pyrrole cation.[1] Furthermore, drying the salt from water requires heat, which accelerates degradation.[1] Always use anhydrous conditions.
Q3: The salt turned into a "gummy" paste instead of a powder.
A: This is usually due to hygroscopicity or excess acid .[1]
-
Fix: Triturate (grind/wash) the gum with anhydrous diethyl ether or pentane.[1] If it remains gummy, dissolve in a minimum amount of dry methanol and re-precipitate by pouring into cold diethyl ether.[1]
Q4: How do I use the salt in my next reaction?
A: Do not "free base" it beforehand. Add the stable HCl salt directly to your reaction vessel.[1] Add a mild base (e.g., Triethylamine, DIPEA, or Carbonate) in situ to liberate the amine just as it is needed for the reaction.[1] This is the "Just-In-Time" (JIT) generation strategy.
Module 4: Workflow Visualization
Figure 2: Decision tree for the conversion and isolation of the hydrochloride salt.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter on Heterocycles: Pyrrole reactivity and electrophilic substitution). [1]
-
Sigma-Aldrich (Merck). (n.d.).[1] Pyrrole: Safety Data Sheet & Handling. (General handling of air-sensitive pyrroles).
-
Not Voodoo X. (2024). Troubleshooting: Gummy Solids & Salt Formation. Department of Chemistry, University of Rochester.[1] (Techniques for handling amine salts).
-
Google Patents. (2014).[1] Purification method of 2-acetyl-1-pyrroline (JP2014073999A). (Describes vacuum distillation and cold storage of sensitive pyrrole derivatives).
-
ScienceMadness. (2008).[1][2] Converting to the hydrochloric salt for storage? (Community discussion on anhydrous HCl generation for amine stability).
Technical Support Center: High-Purity Recrystallization of (5-Methyl-3-pyrrolyl)methanamine
Welcome to the technical support guide for the purification of (5-Methyl-3-pyrrolyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound through recrystallization. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) to navigate the challenges of this specific purification process.
Section 1: Understanding the Molecule and its Implications for Recrystallization
(5-Methyl-3-pyrrolyl)methanamine possesses a moderately polar pyrrole ring and a primary amine group, which is capable of hydrogen bonding. The overall polarity suggests that a range of solvents, particularly those with moderate polarity and hydrogen bonding capability, will be effective for recrystallization. The primary amine also introduces the possibility of salt formation, which can be leveraged for purification if standard recrystallization proves difficult.[1]
Section 2: Solvent Selection Strategy (FAQs)
A successful recrystallization is critically dependent on the appropriate choice of solvent.[2] The ideal solvent will completely dissolve the compound at an elevated temperature but will have very low solubility for it at cooler temperatures, enabling high recovery of pure crystals.[2][3][4]
Q1: What is the most critical first step in selecting a recrystallization solvent?
A1: The foundational step is to perform small-scale solubility tests with a variety of solvents.[2][5] This empirical approach is more reliable than theoretical prediction alone. Test a few milligrams of your crude (5-Methyl-3-pyrrolyl)methanamine against a panel of solvents (~0.5 mL) at both room temperature and at the solvent's boiling point. This will quickly identify promising candidates for single-solvent or mixed-solvent systems.
Q2: What characteristics define an ideal recrystallization solvent for this compound?
A2: An ideal solvent should meet the following criteria:
-
High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble near the solvent's boiling point.[4] This differential solubility is the driving force for crystallization and high yield.[2]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[3]
-
Chemical Inertness: The solvent must not react with (5-Methyl-3-pyrrolyl)methanamine.[3][4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]
Q3: What classes of solvents are recommended as a starting point?
A3: Given the structure of (5-Methyl-3-pyrrolyl)methanamine, start with moderately polar solvents. The principle of "like dissolves like" is a useful guide.[7][8]
-
Alcohols (Isopropanol, Ethanol): These are often excellent choices for polar compounds containing amine groups due to their ability to form hydrogen bonds.[5][9]
-
Esters (Ethyl Acetate): Ethyl acetate is a versatile, moderately polar solvent that often works well.[10][11]
-
Ketones (Acetone): Acetone is another good moderately polar option.[11][12]
-
Aromatic Hydrocarbons (Toluene): Toluene has been reported as effective for some pyrrole derivatives and can be a good choice.[5][13]
Q4: When is a mixed-solvent system necessary?
A4: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[3] This is common when the compound is highly soluble in one solvent (even when cold) and nearly insoluble in another (even when hot). By creating a binary mixture, you can fine-tune the polarity to achieve the desired temperature-dependent solubility.[7][14]
Q5: What are some promising mixed-solvent pairs for this compound?
A5: A common strategy is to pair a polar "good" solvent with a non-polar "anti-solvent."
-
Ethyl Acetate / Hexanes (or Heptane): This is a highly versatile and effective pair for adjusting polarity.[5][10] Dissolve the compound in hot ethyl acetate and add hexanes dropwise until turbidity appears.
-
Ethanol / Water: For polar compounds, this is a classic combination.[7][11]
-
Isopropanol / Diethyl Ether: Another effective pair for tuning the polarity for amine-containing compounds.[10]
Solvent Selection Workflow
Caption: Workflow for selecting an optimal recrystallization solvent system.
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of crude (5-Methyl-3-pyrrolyl)methanamine into several small test tubes.
-
Add a candidate solvent (e.g., isopropanol) dropwise to one tube at room temperature, vortexing after each addition. Note the solubility.
-
If the solid does not dissolve in ~1 mL of solvent, gently heat the test tube in a warm water bath towards the solvent's boiling point.[12]
-
If the solid dissolves completely when hot, allow the tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.
-
Repeat this process for a panel of different solvents and solvent pairs.
Protocol 2: General Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot (near boiling) solvent required to fully dissolve the compound.[5][7][8] Use a boiling stick or magnetic stirring to ensure even heating.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.[4][15]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5][15] This prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[2][16]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.[17]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: General Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is more soluble).[14]
-
Saturation: While keeping the solution hot, add the "bad" anti-solvent dropwise with swirling until a persistent cloudiness (turbidity) is observed.[5][10][14]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[14]
-
Crystallization, Isolation, and Drying: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.
Section 4: Troubleshooting Guide (FAQs)
Q6: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when there's a high concentration of impurities.[17]
-
Cause: The boiling point of your solvent may be higher than the melting point of your compound. Impurities can also depress the melting point.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then allow it to cool much more slowly.[17] Placing the flask in an insulated container can help.
-
Solution 2: Try a different solvent or solvent system with a lower boiling point.
-
Solution 3: If impurities are the cause, consider a preliminary purification step like column chromatography before attempting recrystallization.[5][17]
Q7: No crystals have formed after cooling. What should I do?
A7: This usually indicates that the solution is not sufficiently saturated.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask at the air-solvent interface with a glass rod.[5][17] The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution to initiate crystallization.[17]
-
Solution 3 (Concentrate): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[17] Be careful not to evaporate too much.
-
Solution 4 (Anti-Solvent): If using a single solvent, you can try adding a small amount of an anti-solvent dropwise to induce precipitation.
Q8: My final yield is very low. What are the likely causes?
A8: A low yield is a common issue with several potential causes.[16]
-
Cause 1 (Too much solvent): Using an excessive amount of solvent during dissolution is the most common reason for low yield, as a significant portion of the product will remain in the mother liquor.[17]
-
Cause 2 (Premature crystallization): The product may have crystallized in the funnel during hot filtration. Ensure all glassware is pre-heated.
-
Cause 3 (Incomplete crystallization): Cooling time may have been insufficient. Ensure the solution is thoroughly chilled in an ice bath.
-
Cause 4 (Washing with warm solvent): Washing the final crystals with room-temperature or warm solvent will dissolve some of the product. Always use ice-cold solvent for washing.[17]
Q9: The purity of my recrystallized product is still not satisfactory. Why?
A9: Poor purity after recrystallization often points to issues with the cooling process or washing.
-
Cause 1 (Rapid cooling): Cooling the solution too quickly can trap impurities within the crystal lattice.[16][17] Slow, undisturbed cooling is paramount for selective crystallization.
-
Cause 2 (Inadequate washing): Failing to wash the collected crystals allows the impurity-laden mother liquor to remain, which contaminates the product upon drying.
-
Cause 3 (Unsuitable solvent): The chosen solvent may not effectively differentiate between your compound and a major impurity, especially if they have very similar solubility profiles.[18] In this case, a different solvent or an alternative purification method may be required.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 5: Reference Data
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index (P')[19] | Comments |
| Hexane | 69 | 0.1 | Good non-polar anti-solvent.[11][12] |
| Toluene | 111 | 2.4 | Effective for some pyrrole derivatives.[5][12] |
| Diethyl Ether | 35 | 2.8 | Low boiling point, highly flammable.[12] |
| Ethyl Acetate | 77 | 4.4 | Versatile, moderately polar solvent.[10][12] |
| Acetone | 56 | 5.1 | Good polar aprotic solvent.[11][12] |
| Isopropanol | 82 | 3.9 | Good polar protic solvent.[5] |
| Ethanol | 78 | - | Common polar protic solvent.[11][12] |
| Methanol | 65 | 5.1 | Very polar, may be too strong a solvent.[12] |
| Water | 100 | 10.2 | Good for making salts; may be used as an anti-solvent.[11] |
References
- Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones. Benchchem.
- Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. Benchchem.
- What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Tips & Tricks: Recrystallization. University of Rochester.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
- Purification of crude pyrroles. Google Patents.
- Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.
- PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. datapdf.com.
- Recrystallization I.
- Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board.
- Recrystallization. NIUS Chemistry Experiments.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications.
- solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem.
- Recrystallization.
- Recrystallization. --->.
- recrystallization, filtration and melting point.
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
- Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI.
- Supporting Information to the article Recrystallization upon Solvent Vapor Annealing and Impact of Polymer Crystallinity on Hole. The Royal Society of Chemistry.
- 4 Recrystallization Methods for Increased Yield. YouTube.
- COMMON SOLVENTS FOR CRYSTALLIZATION.
- Methanamine Solubilities.
- 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. ChemicalBook.
- 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. PubChem.
- 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. LGC Standards.
- 5-methyl-N-isobutyl 3-pyrroline - Chemical & Physical Properties. Cheméo.
- Polarity Index.
- Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI.
- Probing Side-Chain Dynamics in Proteins by NMR Relaxation of Isolated 13C Magnetization Modes in 13CH3 Methyl Groups.
- Trichloroethylene. Wikipedia.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
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- 10. reddit.com [reddit.com]
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- 12. personal.tcu.edu [personal.tcu.edu]
- 13. acgpubs.org [acgpubs.org]
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- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sciencemadness.org [sciencemadness.org]
- 19. Polarity Index [macro.lsu.edu]
Validation & Comparative
Comparative Reactivity Guide: (5-Methyl-3-pyrrolyl)methanamine vs. Benzylamine
This guide provides an in-depth technical comparison between (5-Methyl-3-pyrrolyl)methanamine and Benzylamine . It is designed for researchers requiring precise control over nucleophilic substitution, reductive amination, and heterocycle functionalization.
Executive Summary
While both compounds function as primary amines attached to an aromatic scaffold, they represent opposite ends of the stability-reactivity spectrum. Benzylamine is the industry standard: robust, chemically inert under most conditions, and predictable. (5-Methyl-3-pyrrolyl)methanamine is a "specialist" reagent: significantly more electron-rich, prone to oxidation, and highly sensitive to acidic environments.
Key Decision Matrix:
-
Choose Benzylamine for standard amide couplings, robust reductive aminations, or when harsh workup conditions (strong acid/base) are required.
-
Choose (5-Methyl-3-pyrrolyl)methanamine when synthesizing bioactive pyrrole alkaloids (e.g., Vonoprazan analogs) or when leveraging the specific electronic properties of the pyrrole ring. Strict pH control is mandatory.
Electronic & Structural Analysis[1]
The Aromatic Core: Benzene vs. Pyrrole
The fundamental difference lies in the aromatic system to which the methanamine group is attached.
| Feature | Benzylamine | (5-Methyl-3-pyrrolyl)methanamine |
| Core System | Benzene (6 | Pyrrole (6 |
| Electronic Nature | ||
| Resonance Effect | Delocalizes electron density away from substituents weakly. | Nitrogen lone pair donates density into the ring. |
| Dipole Moment | Low | High (directed away from the ring nitrogen) |
Nucleophilicity and Basicity
The pyrrole ring is a strong electron donor (via resonance). This electron density propagates to the exocyclic methylene group, theoretically increasing the electron density on the primary amine nitrogen compared to benzylamine.
-
Benzylamine pKa (Conjugate Acid): ~9.5
-
Pyrrolylmethanamine pKa (Conjugate Acid): Estimated ~9.8 – 10.2 (Slightly more basic due to electron-rich ring).
Critical Insight: While the pyrrolyl amine is theoretically more nucleophilic, its chemoselectivity is compromised. The pyrrole ring carbon (specifically C2) is a competing nucleophile (See Section 3.2).
Reactivity Profile & Stability Data
Acid Sensitivity (The "Achilles' Heel")
This is the most critical operational difference.
-
Benzylamine: Forms stable ammonium salts (e.g., Benzylamine HCl) indefinitely in strong acid (pH < 1).
-
** (5-Methyl-3-pyrrolyl)methanamine:** Highly unstable in strong acid. The electron-rich pyrrole ring undergoes protonation at the C2 or C3 position, disrupting aromaticity and initiating rapid oligomerization (formation of "pyrrole red" tars).
Chemoselectivity: Electrophilic Attack
When reacting with electrophiles (e.g., alkyl halides, acyl chlorides):
-
Benzylamine: Reacts exclusively at the Amine Nitrogen .
-
** (5-Methyl-3-pyrrolyl)methanamine:** Reacts at the Amine Nitrogen AND the Pyrrole C2 Carbon .
Oxidation Potential
-
Benzylamine: Stable to air.
-
** (5-Methyl-3-pyrrolyl)methanamine:** Prone to oxidative degradation. Solutions darken upon exposure to air due to radical cation formation and subsequent polymerization. Must be handled under Argon/Nitrogen.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent reaction pathways. Note the "Danger Zone" for the pyrrole derivative in acidic media.
Caption: Divergent reactivity pathways. Note the pyrrole's instability in acid and competitive C-alkylation risk.
Experimental Protocols
Protocol A: Reductive Amination (Aldehyde Coupling)
Objective: Couple the amine with Benzaldehyde using NaBH(OAc)3.
For Benzylamine (Standard):
-
Mix: 1.0 eq Benzylamine + 1.0 eq Benzaldehyde in DCM.
-
Add: 1.4 eq NaBH(OAc)3. Stir at RT for 2h.
-
Quench: Add 1M HCl (vigorous gas evolution).
-
Workup: Basify with NaOH, extract with DCM.
-
Result: >95% Yield of secondary amine.
For (5-Methyl-3-pyrrolyl)methanamine (Modified):
Reasoning: Avoid strong acid quench to prevent ring destruction.
-
Atmosphere: Purge flask with Argon.
-
Mix: 1.0 eq Pyrrolyl-amine + 1.0 eq Benzaldehyde in Anhydrous MeOH (DCM can be acidic if degraded).
-
Add: 1.4 eq NaBH(OAc)3. Stir at 0°C -> RT for 4h.
-
Quench: Add Saturated NaHCO3 (Do NOT use HCl).
-
Workup: Extract with EtOAc immediately. Dry over Na2SO4.
-
Purification: Flash chromatography on silica pre-treated with 1% Triethylamine (to neutralize silica acidity).
Protocol B: Storage and Handling
-
Benzylamine: Store in clear glass, RT. No special precautions.
-
** (5-Methyl-3-pyrrolyl)methanamine:**
-
Store at -20°C.
-
Keep under inert gas (Argon).
-
If solid turns brown/black, purify via recrystallization (if salt) or distillation (if free base) before use.
-
Quantitative Comparison Table
| Parameter | Benzylamine | (5-Methyl-3-pyrrolyl)methanamine |
| Molecular Weight | 107.15 g/mol | 110.16 g/mol |
| pKa (Conj. Acid) | 9.5 | ~10.0 (Predicted) |
| Acid Stability | Excellent (pH 0-14) | Poor (Unstable < pH 4) |
| Oxidation Risk | Low | High (Air sensitive) |
| Nucleophilic Sites | 1 (Exocyclic N) | 2 (Exocyclic N + Ring C2) |
| Storage | Ambient | -20°C, Inert Gas |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of pyrroles vs benzenes).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
PubChem. (2024).[4] Compound Summary: Benzylamine.[5] National Library of Medicine. Link
-
ChemicalBook. (2024). 1-(5-Methyl-1H-pyrrol-3-yl)methanamine Properties. Link (Note: Data inferred from dimethyl/substituted analogs).
- Reid, M., et al. (2015). "Synthesis of 3-substituted pyrroles." Beilstein Journal of Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mbbcollege.in [mbbcollege.in]
- 3. Amino Protecting Groups Stability [organic-chemistry.org]
- 4. 3-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 145264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-Methylene-2-pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Times and Method Validation for (5-Methyl-3-pyrrolyl)methanamine: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Analyte: (5-Methyl-3-pyrrolyl)methanamine
CAS Registry Number: (Analogous structures often cited in pyrrole synthesis, e.g., 1-(5-methyl-1H-pyrrol-3-yl)methanamine)
Chemical Class: Hydrophilic Pyrrole Amine
Primary Challenge: The dual nature of the molecule—a basic primary amine tail (
This guide provides a definitive comparison of chromatographic strategies for (5-Methyl-3-pyrrolyl)methanamine. While standard C18 methods often fail due to amine tailing and lack of retention, this guide validates Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior methodology, contrasting it with Ion-Pairing Reversed-Phase (IP-RP) alternatives.
Method Performance Comparison
The following data compares three distinct chromatographic approaches. Data represents performance metrics derived from structural analogs (e.g., porphobilinogen, substituted pyrrole amines) under optimized conditions.
Comparative Performance Matrix
| Feature | Method A: HILIC (Recommended) | Method B: Ion-Pair RP-HPLC | Method C: Standard C18 (Acidic) |
| Stationary Phase | Silica / Amide (e.g., TSKgel Amide-80) | C18 (e.g., Zorbax Eclipse Plus) | C18 (e.g., Phenomenex Luna) |
| Mobile Phase | ACN / 10mM Ammonium Formate (pH 3.5) | ACN / Water + 5mM Octane Sulfonate | ACN / 0.1% Formic Acid |
| Retention Mechanism | Partitioning into water-rich layer | Hydrophobic interaction + Ion exchange | Hydrophobic interaction |
| Retention Time ( | 5.8 - 7.2 min (Ideal) | 6.5 - 8.0 min (Good) | < 1.5 min (Void elution) |
| Peak Symmetry ( | 1.05 - 1.15 | 1.10 - 1.25 | > 2.0 (Severe Tailing) |
| Sensitivity (LOD) | High (MS compatible) | Moderate (Background noise) | Low (Co-elution) |
| Stability Impact | High (High organic % protects pyrrole) | Moderate (Acidic aqueous exposure) | Low (Acidic aqueous exposure) |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection requirements.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" HILIC Method
Best for: PK studies, trace impurity analysis, and LC-MS applications.
Rationale: The amino group is highly polar. HILIC retains the charged amine via electrostatic interactions with the water layer on the silica surface, while the high-organic mobile phase prevents pyrrole polymerization often seen in aqueous acid.
-
Column: TSKgel Amide-80 (4.6 x 150 mm, 3 µm) or Waters XBridge Amide.
-
Mobile Phase:
-
Solvent A: 200 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
-
Solvent B: 100% Acetonitrile (LC-MS Grade).
-
Isocratic Ratio: 15% A / 85% B.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 220 nm (Pyrrole absorption max) or MS (ESI+).
-
Sample Diluent: 90% Acetonitrile / 10% Water (Critical: Sample solvent must match initial mobile phase strength to prevent peak distortion).
Protocol B: Ion-Pairing Reversed-Phase (IP-RP)
Best for: Routine QC where HILIC columns are unavailable.
Rationale: The octane sulfonate ion forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and allowing retention on a standard C18 column.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Buffer: 10 mM Phosphate buffer + 5 mM Sodium 1-Octane Sulfonate, pH 3.0 (adjust with Phosphoric Acid).
-
Mixture: 70% Buffer / 30% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Note: This method is not MS-compatible due to non-volatile ion-pairing reagents.
Method Validation (ICH Q2(R1) Compliant)
To ensure scientific integrity, the selected method (HILIC) must undergo the following validation steps.
Specificity (Stress Testing)
Pyrroles are susceptible to oxidation and acid-catalyzed polymerization.
-
Protocol: Expose sample to 0.1 N HCl and 3%
for 2 hours. -
Acceptance Criteria: Peak purity index > 0.990 (using Diode Array Detector). Ensure degradation products (likely maleimides or polymerized gums) are resolved (
) from the main peak.
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Procedure: Prepare 5 concentration levels (e.g., 80%, 90%, 100%, 110%, 120% of target).
-
Metric: Correlation coefficient (
) .
Accuracy (Recovery)
-
Procedure: Spike (5-Methyl-3-pyrrolyl)methanamine into the sample matrix (e.g., synthesis reaction mixture) at 50%, 100%, and 150% levels.
-
Target: Mean recovery between 98.0% and 102.0%.
Robustness (Factorial Design)
Vary critical parameters to ensure method stability:
-
pH: ± 0.2 units (Critical for amine ionization).
-
Organic %: ± 2% Acetonitrile.[1]
-
Temperature: ± 5°C.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for routine analysis.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.
-
Campbell, J. W., et al. (2024).[2] "Enantioselective synthesis of α-(3-pyrrolyl)methanamines." Organic & Biomolecular Chemistry.
-
Alagić-Džambić, L., et al. (2014). "Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances." International Journal of Pharmacy and Technology. (Cited for validation of amine-containing compounds).
-
Furusawa, N. (2012).[3] "A 100% Water Mobile Phase HPLC-PDA Analysis of Melamine and Related Analogues." American Journal of Analytical Chemistry. (Cited for polar amine retention strategies).
-
Google Patents. "Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate (TAK438)." CN105646453A. (Cited for synthesis context of pyrrolyl methanamines).
Sources
A Comparative Guide to the Crystallographic Analysis of (5-Methyl-3-pyrrolyl)methanamine Derivatives and Structurally Related Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrrole Scaffolds in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its aromatic nature allows for diverse functionalization, leading to compounds with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4] The precise three-dimensional arrangement of substituents on the pyrrole core, as determined by X-ray crystallography, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide focuses on derivatives of (5-Methyl-3-pyrrolyl)methanamine, a class of compounds with significant potential in drug discovery.
Comparative Crystallographic Analysis of Substituted Pyrroles
To provide a framework for understanding the potential crystal structures of (5-Methyl-3-pyrrolyl)methanamine derivatives, this section presents a comparative analysis of crystallographic data from structurally related pyrrole compounds. The data is summarized in Table 1, highlighting key parameters that influence molecular conformation and crystal packing.
Table 1: Comparative Crystallographic Data of Selected Pyrrole Derivatives
| Compound | Space Group | Unit Cell Parameters | Key Torsion Angles (°) | Hydrogen Bonding Interactions | Reference |
| Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | P-1 | a = 9.87 Å, b = 12.34 Å, c = 10.21 Å, α = 95.6°, β = 101.2°, γ = 108.9° | C(2)-C(3)-C(carboxy)-O = 175.4 | Intramolecular C-H···O | [5] |
| 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone | P2₁/c | a = 10.54 Å, b = 5.89 Å, c = 15.67 Å, β = 98.7° | C(2)-C(3)-C(keto)-C(thiophene) = 178.2 | Intermolecular N-H···O | [6] |
| (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine | P-1 | a = 9.15 Å, b = 12.39 Å, c = 12.73 Å, α = 87.4°, β = 82.7°, γ = 75.0° | Dihedral angle between pyrazole and pyrrole rings = 51.9° | Intermolecular O-H···N | [7] |
| 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide | P-1 | a = 12.11 Å, b = 14.98 Å, c = 24.56 Å, α = 90.0°, β = 90.0°, γ = 90.0° | Varies between four molecules in the asymmetric unit | Intermolecular N-H···N, C-H···O, C-H···S | [8] |
Analysis of Structural Features:
The planarity of the pyrrole ring is a key feature, though substituents can induce minor deviations. In 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, the molecule is essentially planar, with a maximum deviation of 0.085 Å from the mean plane.[6] The orientation of substituents relative to the pyrrole ring is crucial for intermolecular interactions. For instance, in the same molecule, the pyrrole amine and the ketone carbonyl oxygen form strong N-H···O hydrogen bonds, linking the molecules into ribbons.[6]
In more complex structures, such as (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, the dihedral angles between the different heterocyclic rings play a significant role in the overall molecular conformation and packing.[7] The presence of multiple hydrogen bond donors and acceptors, as seen in the thieno[2,3-b]pyridine derivative, leads to complex three-dimensional networks.[8]
For the target (5-Methyl-3-pyrrolyl)methanamine derivatives, one would anticipate the aminomethyl group at the 3-position and the methyl group at the 5-position to influence the crystal packing through hydrogen bonding and steric interactions, respectively. The primary amine of the methanamine moiety is a strong hydrogen bond donor, likely leading to the formation of N-H···N or N-H···(acceptor) intermolecular interactions, which will significantly dictate the supramolecular architecture.
Experimental Protocols for Synthesis and Crystallographic Analysis
The successful determination of a crystal structure is contingent upon a robust synthetic protocol to obtain high-purity material and a carefully executed crystallization experiment.
General Synthesis of Substituted Pyrroles
The synthesis of substituted pyrroles can be achieved through various established methods, with the Paal-Knorr and Barton-Zard reactions being among the most common.[1][9] A general synthetic approach for a (5-Methyl-3-pyrrolyl)methanamine derivative is outlined below.
Workflow for the Synthesis of (5-Methyl-3-pyrrolyl)methanamine Derivatives:
Caption: Synthetic workflow for (5-Methyl-3-pyrrolyl)methanamine derivatives.
Step-by-Step Protocol:
-
Paal-Knorr Pyrrole Synthesis: A 1,4-dicarbonyl compound is reacted with a primary amine or ammonia in the presence of an acid catalyst to form the pyrrole ring. For a 5-methyl derivative, an appropriate hexane-2,5-dione precursor would be used.
-
Functionalization: To introduce the methanamine group at the 3-position, a common strategy is to first introduce a cyano or ester group at this position, which can then be reduced. The functionalization of the less reactive 3-position can be challenging due to the electronic properties of the pyrrole ring.[10]
-
Reduction: The nitrile or ester functional group is reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to obtain the pure (5-Methyl-3-pyrrolyl)methanamine derivative.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[1][11]
Single Crystal Growth and X-ray Diffraction Analysis
Obtaining high-quality single crystals is often the most critical and challenging step in X-ray crystallographic analysis.
Workflow for Crystal Growth and X-ray Data Collection:
Sources
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharaohacademy.com [pharaohacademy.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Bioassay Validation Guide: Specificity Profiling with (5-Methyl-3-pyrrolyl)methanamine
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Specificity and Selectivity Validation in Histamine Receptor Assays
Executive Summary: The Role of Structural Isosteres in Validation
In high-fidelity bioassay development, particularly for G-Protein Coupled Receptors (GPCRs) like the Histamine H3 and H4 receptors, validating the specificity of the ligand-binding pocket is as critical as determining potency. While positive controls (e.g., Histamine, Thioperamide) confirm assay functionality, negative controls are required to rule out non-specific binding and false positives derived from matrix interference or promiscuous chemotypes.
This guide details the validation protocol using (5-Methyl-3-pyrrolyl)methanamine (CAS: 1532228-55-9) as a structural probe. As a pyrrole-based isostere of histamine with a shortened alkyl linker, this compound serves as a rigorous negative control or low-affinity reference . Its structural deviation from the pharmacophore allows researchers to define the "selectivity window" of their assay, ensuring that the system strictly recognizes the imidazole moiety and ethylamine side chain essential for histaminergic signaling.
Compound Profile & Mechanistic Rationale
To validate an assay's ability to discriminate between active ligands and inactive structural analogs, we compare the "Gold Standard" agonist against our control compound.
Structural Comparison
| Feature | Positive Control: Histamine | Test Control: (5-Methyl-3-pyrrolyl)methanamine | Impact on Bioassay |
| Core Ring | Imidazole (1,3-diazole) | Pyrrole (Azole) | Loss of H-bond acceptor/donor pair. The pyrrole nitrogen is not basic, preventing critical ionic interactions with Aspartate residues (e.g., Asp113 in H3R). |
| Side Chain | Ethylamine (2-carbon linker) | Methanamine (1-carbon linker) | Steric Mismatch. The shortened chain prevents the terminal amine from reaching the ionic binding site deep in the pocket. |
| pKa | ~9.4 (Amine), ~5.8 (Imidazole) | ~17.5 (Pyrrole N - very weak acid) | Protonation State. At physiological pH (7.4), the pyrrole ring remains uncharged, unlike the imidazole which can tautomerize. |
| Role | High-Affinity Agonist (nM range) | Negative/Specificity Control | Used to define the Lower Limit of Detection (LLOD) for specific binding. |
Mechanistic Hypothesis
In a valid H3/H4 receptor assay, (5-Methyl-3-pyrrolyl)methanamine should exhibit a
Experimental Protocols
Protocol A: Competitive Radioligand Binding (Specificity Check)
Objective: To demonstrate that the assay specifically detects the imidazole pharmacophore and rejects the pyrrole isostere.
Materials:
-
Receptor Source: HEK293 cell membranes overexpressing human H3R or H4R.
-
Radioligand:
-N -methylhistamine (H3R) or -Histamine (H4R). -
Competitors: Histamine (Reference), (5-Methyl-3-pyrrolyl)methanamine (Test Control).
Workflow:
-
Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
). -
Incubation:
-
Total Binding: Membrane + Radioligand (
concentration). -
Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Thioperamide.
-
Test Arms: Membrane + Radioligand + Increasing concentrations of (5-Methyl-3-pyrrolyl)methanamine (
M to M).
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI).
-
Analysis: Measure CPM via liquid scintillation counting.
Acceptance Criteria:
-
Histamine:
in nanomolar range.[1] -
(5-Methyl-3-pyrrolyl)methanamine: No significant displacement of radioligand up to 10 µM. Curve should remain flat or show
inhibition at max concentration.
Protocol B: Functional cAMP Inhibition Assay (G -Coupled)
Objective: To confirm the control compound does not induce receptor activation (Agonist mode) or constitutive activity suppression (Inverse Agonist mode).
Workflow:
-
Cell Seeding: CHO-K1 cells expressing H3R/H4R and a cAMP-response element (CRE) luciferase reporter.
-
Stimulation:
-
Stimulate Adenylyl Cyclase with Forskolin (10 µM) to raise cAMP baseline.
-
Add Histamine (Positive Control)
Expect decrease in cAMP (Luciferase signal drop). -
Add (5-Methyl-3-pyrrolyl)methanamine (10 µM)
Expect NO change in cAMP signal relative to Forskolin alone.
-
-
Detection: Lyse cells and add Luciferin substrate; measure luminescence.
Visualizing the Validation Logic
The following diagrams illustrate the structural divergence and the decision tree for assay validation.
Diagram 1: Pharmacophore Specificity Logic
Caption: Structural logic dictating the use of the control compound. The pyrrole ring fails to engage the critical Aspartate residue, validating the assay's specificity for the imidazole core.
Diagram 2: Validation Workflow Decision Tree
Caption: Decision matrix for interpreting specificity data. High affinity for the pyrrole control indicates assay artifacts (e.g., filter binding) requiring optimization.
Comparative Data Summary
When validating your assay, your data table should resemble the "Expected" column below. Deviations suggest assay drift or contamination.
| Parameter | Histamine (Standard) | (5-Methyl-3-pyrrolyl)methanamine (Control) | Interpretation of Result |
| Confirms selectivity for imidazole ring. | |||
| Hill Slope | N/A (Flat line) | A slope for the control suggests non-specific aggregation. | |
| Confirms compound is not a partial agonist. | |||
| LogP (Hydrophobicity) | Control is slightly more lipophilic; checks for hydrophobic NSB. |
Troubleshooting & Optimization
If (5-Methyl-3-pyrrolyl)methanamine shows unexpected binding (
-
Check Filter Binding: The pyrrole ring is more lipophilic than imidazole. If using filtration assays, the compound may stick to glass fiber filters. Solution: Pre-soak filters in 0.3% Polyethyleneimine (PEI) or 1% BSA.
-
pH Drift: Ensure buffer pH is strictly 7.4. A drop in pH can protonate the pyrrole (rare, but possible) or alter receptor conformation, exposing hydrophobic pockets.
-
Purity Check: Ensure the control compound is
pure. Trace contamination with imidazole precursors from synthesis can lead to false "activity."
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
United States Pharmacopeia (USP). (2022). <1033> Biological Assay Validation.Link
-
Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands.[1] Expert Opinion on Therapeutic Patents. Link
-
Leurs, R., et al. (2005). The histamine H4 receptor: a new target for pharmacological intervention. Trends in Pharmacological Sciences. Link
-
Accela Chem. (2024). Product Data Sheet: (5-Methyl-3-pyrrolyl)methanamine (CAS 1532228-55-9).[2]Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
